2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a pyridazine-based acetamide derivative featuring a thioether linkage and distinct aryl substituents. The pyridazine core (a 1,2-diazine heterocycle) is substituted at position 6 with a 4-bromophenyl group, while the acetamide nitrogen is attached to a 3,5-dimethylphenyl moiety. Such structural features are critical in medicinal chemistry, as seen in agonists targeting formyl peptide receptors (FPRs) or kinase inhibitors .
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYLMVLIYOWROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or other brominating agents.
Thioether formation: The thiol group is introduced via nucleophilic substitution reactions, often using thiourea or similar reagents.
Acetamide formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines and alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The bromophenyl and thioacetamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Structural and Functional Analysis
Core Heterocycle Variations The target compound’s pyridazine core distinguishes it from triazinoindole (e.g., compound 24) or dihydropyrimidine (e.g., compound 19) derivatives. Pyridazines are known for their role in FPR agonism, as seen in , where pyridazinone derivatives activate calcium mobilization in neutrophils . Triazinoindoles () and dihydropyrimidines () are associated with protein hit identification and kinase inhibition, respectively, highlighting scaffold-dependent target specificity .
Substituent Effects 4-Bromophenyl Group: Present in both the target compound and FPR2 agonists (), bromine’s electron-withdrawing nature may enhance receptor binding. In contrast, methoxybenzyl groups in FPR ligands (e.g., 4-methoxybenzyl) improve specificity for FPR2 over FPR1 . 3,5-Dimethylphenyl Group: This substituent, shared with trichloroacetamides in , introduces steric bulk and electron-donating effects.
Thioether Linkage
- The thioether (-S-) bridge in the target compound contrasts with oxygen or nitrogen linkages in other analogs. Thioglycolic acid derivatives (e.g., compounds 23–27 in ) are synthesized via thioacetic acid couplings, suggesting similar synthetic routes for the target compound . Thioethers may enhance metabolic stability compared to ethers or amines.
In contrast, dihydropyrimidine-thioacetamides () inhibit CK1 isoforms, demonstrating scaffold-dependent target divergence .
Synthesis and Purity Compounds in were synthesized with ≥95% purity via acid-amine coupling, a likely route for the target compound.
Research Findings and Implications
- Receptor Specificity: Substituents on the aryl groups critically modulate receptor interactions. For example, 4-methoxybenzyl in pyridazinones () confers FPR2 selectivity, while 3,5-dimethylphenyl may optimize steric interactions in binding pockets .
- Physicochemical Properties : The 3,5-dimethylphenyl group (as in ) could improve lipophilicity compared to halogenated analogs, influencing membrane permeability .
- Synthetic Accessibility : Thioacetic acid-based couplings () are robust for acetamide synthesis, supporting scalable production of the target compound .
Biological Activity
The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.3 g/mol. The structure features a pyridazine ring, a thioether linkage, and an acetamide moiety, which contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.3 g/mol |
| CAS Number | 893983-74-9 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Pyridazine Ring Formation : The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
- Bromination : The pyridazine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS).
- Thioether Formation : The brominated pyridazine is reacted with a thiol compound to form the thioether linkage.
- Acetamide Formation : The thioether intermediate is then reacted with chloroacetyl chloride to form the acetamide moiety.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may bind to and inhibit the activity of specific enzymes.
- Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways.
- DNA/RNA Interaction : The compound may bind to nucleic acids, affecting gene expression or replication.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in various studies. The presence of halogen groups, such as bromine, enhances the anticancer properties by increasing lipophilicity and facilitating cellular uptake .
Antimicrobial Activity
The thioether linkage in this compound may also contribute to antimicrobial properties. Thiazole and pyridazine derivatives have been reported to exhibit antibacterial activity against various pathogens. This suggests that this compound could be explored for potential antimicrobial applications .
Case Studies
- Anticancer Activity Study :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
